2-Amino-4,4-difluoropentan-1-ol;hydrochloride
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Overview
Description
2-Amino-4,4-difluoropentan-1-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a pentane backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms, followed by amination and hydroxylation reactions under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 2-Amino-4,4-difluoropentan-1-ol;hydrochloride may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of recyclable chiral auxiliaries and nickel complexes has been explored to enhance the selectivity and yield of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-difluoropentan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-Amino-4,4-difluoropentan-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated amines and alcohols, such as 2-Amino-4,4,4-trifluorobutanoic acid and 1-Amino-4,4-difluoro-2-pentanol .
Uniqueness
What sets 2-Amino-4,4-difluoropentan-1-ol;hydrochloride apart is its specific combination of functional groups and the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to other similar compounds. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-4,4-difluoropentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-5(6,7)2-4(8)3-9;/h4,9H,2-3,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUIBMRJAIJWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CO)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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